1H-indazole-6-carbohydrazide
Overview
Description
1H-Indazole-6-carbohydrazide is a heterocyclic compound that features an indazole ring system with a carbohydrazide functional group at the 6-position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the carbohydrazide group further enhances the compound’s reactivity and potential for forming various derivatives.
Mechanism of Action
Target of Action
1H-Indazole-6-carbohydrazide is a heterocyclic compound that has been found to have a wide variety of medicinal applications Indazole-containing compounds have been used as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . They have also been applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .
Mode of Action
For instance, when used as inhibitors, they prevent the normal functioning of their target enzymes or receptors, thereby altering the biochemical pathways .
Biochemical Pathways
For instance, when used as inhibitors of phosphoinositide 3-kinase δ, they can affect the PI3K/AKT/mTOR pathway, which is involved in cell survival, growth, and proliferation .
Result of Action
Based on its potential applications, it can be inferred that the compound may have effects such as inhibiting enzyme activity, blocking receptor signaling, or altering cellular processes .
Biochemical Analysis
Biochemical Properties
1H-Indazole-6-carbohydrazide plays a pivotal role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as aldol reductase and acetylcholinesterase . These interactions are primarily inhibitory, where this compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis . Moreover, it affects gene expression by modulating transcription factors and signaling molecules, thereby altering the expression of genes involved in cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to enzyme inhibition. This binding is often facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site residues . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. This compound exhibits stability under various experimental conditions, with minimal degradation over time . Long-term studies have shown that this compound maintains its inhibitory effects on enzymes and cellular processes, indicating its potential for sustained therapeutic applications . The compound’s stability and efficacy may vary depending on the specific experimental conditions and the presence of other interacting molecules .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and cellular processes . At higher doses, this compound may induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or exhibit different biochemical properties. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various cellular compartments, where it exerts its biochemical effects. The localization and accumulation of this compound within specific tissues may influence its therapeutic efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes, transcription factors, and other regulatory proteins . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct the compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazole-6-carbohydrazide can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-mediated N-N bond formation using oxygen as the sole oxidant .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of solvent-free conditions, catalyst-free reactions, and the employment of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-6-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
1H-Indazole-6-carbohydrazide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
1H-Indazole: A structurally similar compound that lacks the carbohydrazide group.
2H-Indazole: Another tautomeric form of indazole with different stability and reactivity.
Indole: A related heterocyclic compound with a similar ring structure but different functional groups.
Uniqueness: 1H-Indazole-6-carbohydrazide is unique due to the presence of the carbohydrazide group, which enhances its reactivity and potential for forming various derivatives. This functional group also contributes to the compound’s diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1H-indazole-6-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-11-8(13)5-1-2-6-4-10-12-7(6)3-5/h1-4H,9H2,(H,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENXPCFIMIWOSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NN)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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